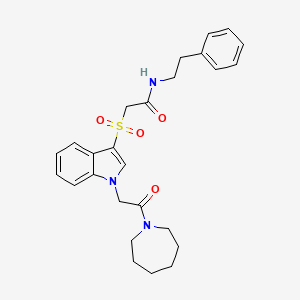

![molecular formula C16H20N4O4S B2390237 1,3-dimethyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 874806-76-5](/img/structure/B2390237.png)

1,3-dimethyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

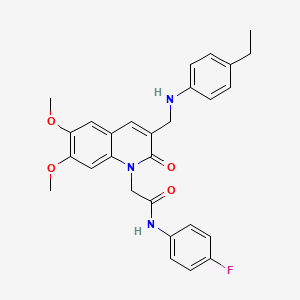

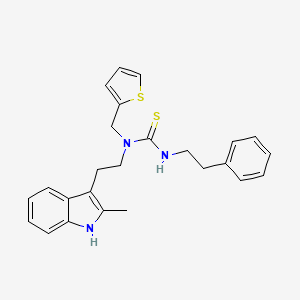

The compound “1,3-Dimethyl-5-(4-phenylpiperazino)sulfonyl-pyrimidine-2,4-quinone” is a complex organic molecule that contains a pyrimidine ring, which is a common structure in many biological compounds . It also contains a piperazine ring, which is often found in pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific functional groups. Pyrimidines can participate in a variety of reactions, including substitutions and ring-opening reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Synthesis and Biological Activity

Antimicrobial Evaluation

A study involving the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives, which are structurally similar to 1,3-Dimethyl-5-(4-phenylpiperazino)sulfonyl-pyrimidine-2,4-quinone, demonstrated antimicrobial activities exceeding those of reference drugs. It was found that derivatives with a single sulfone group were more effective against bacteria and fungi than those with two sulfone groups (Alsaedi, Farghaly, & Shaaban, 2019).

Antitumor Activity

Another study focused on the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines linked to a thiazolo[3,2-a]benzimidazole moiety. These compounds were tested for their in-vitro antitumor activity against the colon cancer cell line CaCo-2. A significant antitumor activity was observed for one of the compounds, indicating the potential of such structures for cancer treatment (Abdel‐Aziz, Saleh, & El-Zahabi, 2009).

Degradation of Azo Dyes

Research into the degradation of sulfonated azo dyes by microbial peroxidases highlighted the potential environmental applications of compounds related to 1,3-Dimethyl-5-(4-phenylpiperazino)sulfonyl-pyrimidine-2,4-quinone. The study proposed pathways for the degradation of these dyes, indicating a role for similar compounds in environmental bioremediation (Goszczyński et al., 1994).

Electrochemical Synthesis

An electrochemical study explored the oxidation of 4-tert-butylcatechol in the presence of pyrimidine derivatives, leading to the synthesis of new spiropyrimidine derivatives. This research points to the utility of such compounds in electro-organic synthesis, highlighting a novel approach to chemical synthesis (Nematollahi & Goodarzi, 2001).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1,3-dimethyl-5-(4-phenylpiperazin-1-yl)sulfonylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S/c1-17-12-14(15(21)18(2)16(17)22)25(23,24)20-10-8-19(9-11-20)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRRMVJUMBHJNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2390159.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2390161.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2390164.png)

![Ethyl 2-{[1-(2-cyano-3-nitrilo-1-propenyl)-2-naphthyl]oxy}acetate](/img/structure/B2390170.png)